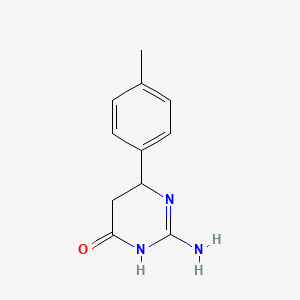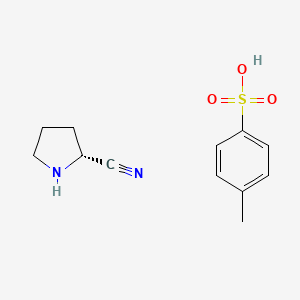
2-bromo-N-octylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-octylpyridin-4-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the second position and an octyl group attached to the nitrogen atom at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-octylpyridin-4-amine typically involves the bromination of N-octylpyridin-4-amine. One common method is the reaction of N-octylpyridin-4-amine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-octylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-N-octylpyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials, such as polymers or liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe or ligand in biological studies to investigate the interactions of pyridine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-octylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the octyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
2-Bromopyridin-4-amine: Lacks the octyl group, which can affect its solubility and reactivity.
N-Octylpyridin-4-amine:
2-Chloropyridin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 2-Bromo-N-octylpyridin-4-amine is unique due to the presence of both the bromine atom and the octyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21BrN2 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-bromo-N-octylpyridin-4-amine |
InChI |
InChI=1S/C13H21BrN2/c1-2-3-4-5-6-7-9-15-12-8-10-16-13(14)11-12/h8,10-11H,2-7,9H2,1H3,(H,15,16) |
InChI Key |
MOCBFVAMYHDADR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



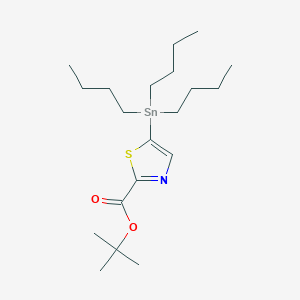
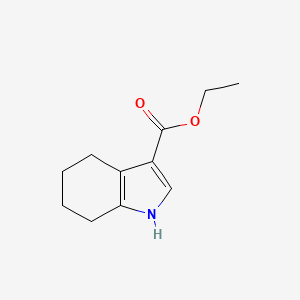
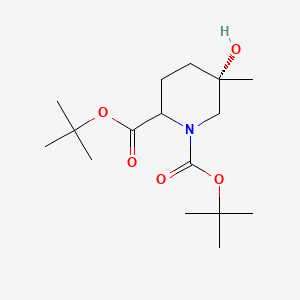
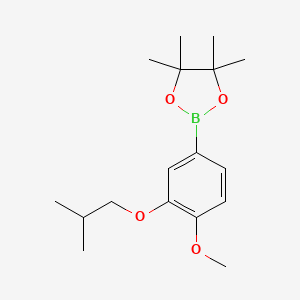



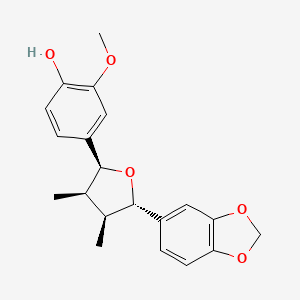

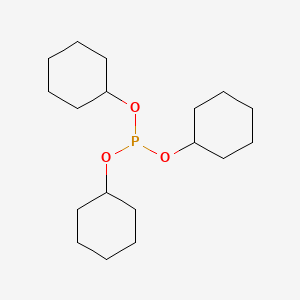
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
